8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
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Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves various methods . For instance, one method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . Another method involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .Molecular Structure Analysis
The molecular formula of this compound is C16H16BrN3O . It has an average mass of 346.222 Da and a monoisotopic mass of 345.047668 Da . The structure of the compound includes a bromobenzyl group attached to the 8-position of the pyrido[2,3-d]pyrimidin-7(8H)-one core .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 571.3±50.0 °C at 760 mmHg, and a flash point of 299.3±30.1 °C . The exact mass is 345.047668 and it has a LogP value of 2.51 .Scientific Research Applications
Antitumor Activity
The compound's structural analogs have been synthesized and evaluated for their potential in antitumor activity. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was developed as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats, demonstrating the potential of similar compounds in cancer treatment (Grivsky et al., 1980).
Antibacterial and Antifungal Activity
Compounds structurally related to 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one have been synthesized and tested for antibacterial and antifungal activities. For example, derivatives of 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones showed antibacterial activity against both Gram-positive and Gram-negative bacteria, although they were found inactive against fungi at certain concentrations, highlighting the chemical's potential utility in developing new antibacterial agents (Narayana et al., 2009).
Tyrosine Kinase Inhibition
The chemical's framework has also been explored for its efficacy as tyrosine kinase inhibitors, particularly in relation to its potential activity against ZAP-70, a tyrosine kinase. Such inhibitors are crucial for the development of targeted cancer therapies, offering a promising area of research for compounds with similar structures (Masip et al., 2021).
Anticonvulsant and Antidepressant Activities
Derivatives of pyrido[2,3-d]pyrimidine have been designed, synthesized, and evaluated for their potential anticonvulsant and antidepressant activities. Studies on these derivatives showed promising results, suggesting the possibility of developing new therapeutic agents for the treatment of neurological disorders from compounds sharing the core pyrido[2,3-d]pyrimidine structure (Zhang et al., 2016).
properties
IUPAC Name |
8-[(4-bromophenyl)methyl]-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-10-14-7-8-15(21)20(16(14)19-11(2)18-10)9-12-3-5-13(17)6-4-12/h3-6H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIQZIXVFCURM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437316 |
Source
|
Record name | 8-[(4-Bromophenyl)methyl]-2,4-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | |
CAS RN |
145733-62-6 |
Source
|
Record name | 8-[(4-Bromophenyl)methyl]-2,4-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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